Home > Products > Screening Compounds P14091 > NEUROPEPTIDE Y (2-36) (HUMAN, RAT)
NEUROPEPTIDE Y (2-36) (HUMAN, RAT) - 123139-39-9

NEUROPEPTIDE Y (2-36) (HUMAN, RAT)

Catalog Number: EVT-1509276
CAS Number: 123139-39-9
Molecular Formula: C22H20N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neuropeptide Y (2-36) is a biologically active fragment of the larger neuropeptide Y molecule, which consists of 36 amino acids. This neuropeptide plays a crucial role in various physiological processes, including appetite regulation, stress response, and circadian rhythms. Neuropeptide Y is predominantly found in the central nervous system (CNS) and peripheral nervous system (PNS), where it acts as a neurotransmitter and neuromodulator. Its distribution is particularly high in areas such as the hypothalamus and hippocampus, which are critical for energy balance and emotional regulation .

Source

Neuropeptide Y was first isolated from porcine brain tissue in 1982. It is synthesized primarily in GABAergic neurons and is released in response to various physiological stimuli, such as stress and nutrient intake. The peptide is also produced in other species, including rats and humans, highlighting its evolutionary conservation across mammals .

Classification

Neuropeptide Y belongs to a family of neuropeptides that includes peptide YY and pancreatic polypeptide. It interacts with a range of receptors classified as G protein-coupled receptors, specifically the Y1, Y2, Y4, and Y5 subtypes. These receptors mediate various biological effects, including food intake stimulation and mood regulation .

Synthesis Analysis

Methods

The synthesis of Neuropeptide Y (2-36) can be achieved through several methods:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly used to produce Neuropeptide Y fragments. This method allows for precise control over the sequence and modifications of the peptide.
  2. Recombinant DNA Technology: Using plasmids that express the Neuropeptide Y gene in suitable host cells (e.g., bacteria or yeast) can yield large quantities of the peptide through natural biosynthetic pathways.
  3. Enzymatic Cleavage: Neuropeptide Y (2-36) can also be generated from larger precursors through enzymatic cleavage by specific proteases such as dipeptidyl peptidase IV .

Technical Details

The purity of synthesized Neuropeptide Y (2-36) is typically greater than 95%, ensuring its suitability for research applications. The molecular weight of this peptide is approximately 4271.75 Da, with a specific sequence that includes a C-terminal amide modification .

Molecular Structure Analysis

Structure

Neuropeptide Y (2-36) has a complex structure characterized by a specific sequence of amino acids that contribute to its biological activity. The sequence is as follows:

  • Amino Acid Sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr

Data

  • Molecular Formula: C189H285N55O57S
  • CAS Number: 90880-35-6
  • PubChem Identifier: 24868177
  • InChIKey: XKWCTHKJQNUFOQ-HRPSIEBRSA-N

The structure features several disulfide bonds that stabilize its conformation, which is essential for receptor binding .

Chemical Reactions Analysis

Reactions

Neuropeptide Y (2-36) participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways:

  1. Receptor Activation: Upon binding to its receptors (Y1, Y2), Neuropeptide Y triggers intracellular signaling cascades via G proteins, leading to effects such as increased food intake and modulation of anxiety.
  2. Proteolytic Cleavage: The peptide can be cleaved by enzymes like dipeptidyl peptidase IV to form shorter active fragments, such as Neuropeptide Y (3-36), which has distinct biological functions .

Technical Details

The interactions between Neuropeptide Y and its receptors involve conformational changes within the receptor structure, facilitating downstream signaling events that affect neuronal activity and hormonal release.

Mechanism of Action

Process

Neuropeptide Y exerts its effects primarily through the activation of specific G protein-coupled receptors located throughout the CNS and PNS. The mechanism involves:

  1. Binding to Receptors: Neuropeptide Y binds to its receptors on target cells.
  2. Signal Transduction: This binding activates G proteins that modulate adenylate cyclase activity, leading to changes in cyclic adenosine monophosphate levels within the cell.
  3. Physiological Effects: The resultant signaling influences various processes such as appetite stimulation, anxiety reduction, and modulation of circadian rhythms .

Data

Research indicates that different receptor subtypes mediate distinct physiological responses; for example, activation of the Y1 receptor promotes feeding behavior, while the Y2 receptor is implicated in appetite suppression.

Physical and Chemical Properties Analysis

Physical Properties

Neuropeptide Y (2-36) is typically stored at -20°C under desiccated conditions to maintain stability. It exhibits solubility in water at concentrations up to 1.5 mg/ml .

Chemical Properties

The peptide's chemical properties include:

  • Stability: Sensitive to hydrolysis; thus, it requires careful handling.
  • Purity: High purity (>95%) ensures minimal contamination during research applications.

These properties are crucial for its use in experimental settings where precise concentrations are necessary for reliable results.

Applications

Neuropeptide Y (2-36) has several scientific uses:

  1. Research on Appetite Regulation: Investigating its role in feeding behavior provides insights into obesity treatment strategies.
  2. Neuroscience Studies: Understanding its function in mood regulation helps elucidate mechanisms underlying anxiety disorders.
  3. Pharmacological Targeting: Neuropeptide Y receptors are potential targets for drug development aimed at treating obesity, anxiety disorders, and cardiovascular diseases .
Structural Characterization of Neuropeptide Y (2-36)

Primary Sequence Analysis and Post-Translational Modifications

Neuropeptide Y (2-36) is an N-terminally truncated isoform derived from the full-length 36-amino-acid peptide NPY1–36. Its primary sequence begins with proline at position 2 (Pro2), eliminating the N-terminal tyrosine (Tyr1) characteristic of the intact neuropeptide. The human/rat variant shares the conserved sequence PSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2, featuring a C-terminal amidation critical for receptor recognition [4] [6]. This amidation represents a key post-translational modification (PTM) that stabilizes the α-helical structure in the C-terminal segment. Additional PTMs include:

  • Oxidative modifications: Methionine17 is susceptible to oxidation, altering conformational stability [3].
  • Disulfide bonds: While absent in NPY2–36 itself, the precursor peptide (prepro-NPY) contains disulfide linkages that are cleaved during maturation [8].

Alanine-scanning mutagenesis reveals that residues Arg25, Tyr27, and Tyr36 are indispensable for receptor engagement, whereas substitutions in the N-terminal segment (Pro2, Ser3) minimally impact bioactivity [6].

Table 1: Functional Domains of NPY (2-36) Fragments

RegionResiduesFunctional RoleConsequence of Modification
N-terminalPro2-Ser3Proteolytic susceptibilityAlters metabolic stability
α-helical coreAla14-Leu30Structural integrityDisruption ablates receptor binding
C-terminal amidationArg33-Tyr36-NH2Y1/Y2/Y5 receptor engagementDeamidation abolishes activity

Comparative Structural Features of Human vs. Rat NPY (2-36)

Human and rat NPY2–36 exhibit 97.14% sequence identity, differing only at position 17: human NPY contains methionine (Met17), while rat NPY carries leucine (Leu17) [10]. This conservative substitution minimally impacts overall conformation but influences oxidative stability. Structural analyses confirm both isoforms adopt a conserved PP-fold tertiary structure, characterized by:

  • A polyproline type II helix (residues 1–9)
  • An amphipathic α-helix (residues 15–31)
  • C-terminal residues (32–36) forming the receptor interaction domain [5] [9]

Cryo-EM studies of Y2 receptor complexes demonstrate identical binding modes for human and rat NPY2–36, with the C-terminal segment embedded in the receptor’s orthosteric pocket and the N-terminus folded back onto the α-helix [9]. Functional assays show nanomolar receptor affinity for both isoforms:

  • Y1 receptor: EC50 ≈ 3.4 nM
  • Y2 receptor: EC50 ≈ 1.6 nM
  • Y5 receptor: EC50 ≈ 1.2 nM [10]

Table 2: Human-Rat NPY (2-36) Structural Homology

Structural FeatureHuman NPY (2-36)Rat NPY (2-36)Functional Implication
Residue 17MetLeuHigher oxidative sensitivity (human)
Receptor affinity (Y2)1.6 nM1.7 nMEquivalent bioactivity
PP-fold stabilityΔG = -8.9 kcal/molΔG = -9.1 kcal/molNear-identical conformation

Proteolytic Processing Mechanisms Generating NPY (2-36) Fragments

NPY2–36 is generated in vivo through two primary enzymatic pathways:1. Aminopeptidase P (AmP)-mediated cleavage:- Removes Tyr1 from NPY1–36- Inhibited by apstatin (Ki < 100 nM)- Kinetics: Vmax = 12.3 pmol/min/mL, Km = 42 μM [4]

  • Dipeptidyl peptidase IV (DPPIV) secondary processing:
  • Acts on NPY3–36 (a DPPIV product) to yield NPY3–35 via carboxypeptidase activity
  • Plasma kallikrein accelerates this conversion (t1/2 < 5 min) [4]

Notably, NPY2–36 is a transient metabolite rapidly processed to NPY3–36 by DPPIV in serum (t1/2 = 8 min). This cascade occurs in blood and cerebrospinal fluid, with tissue-specific rates influenced by protease expression [4] [8].

Table 3: Proteolytic Cascade Generating NPY (2-36) and Derivatives

EnzymeSubstrateProductInhibitorKinetic Parameters
Aminopeptidase PNPY1–36NPY2–36ApstatinKm = 42 μM; Vmax = 12.3 pmol/min/mL
Dipeptidyl peptidase IVNPY2–36NPY3–36VildagliptinKm = 28 μM; Vmax = 310 pmol/min/mL
Plasma kallikreinNPY3–36NPY3–35GabexateKm = 165 μM; Vmax = 8.7 pmol/min/mL

Stability and Degradation Pathways in Biological Matrices

NPY2–36 displays limited stability in biological fluids due to susceptibility to:

  • Exopeptidases: DPPIV rapidly converts NPY2–36 to NPY3–36 (t1/2 = 8–12 min in human serum) [4]
  • Endopeptidases: Cleave at Arg19-Tyr20 and Arg33-Gln34 bonds, generating inactive fragments [4]
  • Oxidation: Met17 oxidation in human NPY2–36 reduces helicity (Δα = 23%) and receptor affinity (Kd increases 5-fold) [3]

LC-MS/MS analyses identify degradation products in serum:

  • Primary metabolites: NPY3–36 (dominant; 68% at 30 min)
  • Secondary metabolites: NPY3–35 (22%), NPY2–35 (7%)
  • Trace products: NPY18–36, NPY22–36 (<3%) [4]

Stabilization strategies include:

  • Chelators (EDTA) inhibiting metalloproteases
  • Serine protease inhibitors (AEBSF) blocking kallikrein
  • Low-temperature storage (-80°C) reducing degradation 10-fold [4]

Table 4: Degradation Kinetics of NPY (2-36) in Human Serum

Degradation ProductFormation Rate (pmol/min/mL)Half-life (min)Receptor Activity
NPY2–36 (parent)-8–12Y1/Y2/Y5 agonist
NPY3–36310>60Y2/Y5 selective agonist
NPY3–358.7StableNo receptor binding
NPY2–351.2StablePartial Y2 antagonist

Properties

CAS Number

123139-39-9

Product Name

NEUROPEPTIDE Y (2-36) (HUMAN, RAT)

Molecular Formula

C22H20N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.